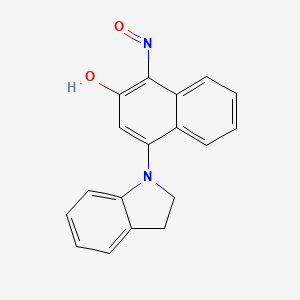
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of amino and acetamide groups further enhances its potential for diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
Hydrazine-coupled pyrazole derivatives: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide stands out due to its unique combination of pyrazole and pyrimidine rings, along with amino and acetamide groups. This structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
1256352-86-9 |
|---|---|
Fórmula molecular |
C11H14N6O |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
N-[6-amino-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14N6O/c1-6-4-7(2)17(16-6)11-14-9(12)5-10(15-11)13-8(3)18/h4-5H,1-3H3,(H3,12,13,14,15,18) |
Clave InChI |
SRYZSLVKRXCAMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)

![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)


![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)

